(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)7-10-8-14(18)19-15-11-4-2-1-3-9(11)5-6-12(10)15/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATASCPGAABWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327985 | |
| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101999-46-6 | |
| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Classical Synthetic Approaches
Classical synthetic routes are the cornerstone for producing the benzo[h]coumarin skeleton. These methods are valued for their reliability and the use of accessible starting materials. The primary strategies involve the condensation of a naphthol derivative with a compound containing an activated methylene (B1212753) group, leading to the formation of the pyran-2-one ring fused to the naphthalene (B1677914) system. jmchemsci.com
Multi-component reactions (MCRs) are highly efficient methods for synthesizing complex molecules like benzocoumarins in a single step, which aligns with the principles of green chemistry. nih.govfrontiersin.org These one-pot reactions typically involve the condensation of a naphthol derivative, an aldehyde, and an active methylene compound. frontiersin.org For the synthesis of the benzo[h]chromene core, a three-component reaction can be employed using 1-naphthol (B170400), an appropriate aldehyde, and a malonic acid derivative (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a catalyst. frontiersin.org
Organo-base catalysts such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate these reactions. jmchemsci.comfrontiersin.org The process offers significant advantages, including high atom economy, reduced reaction times, and often excellent yields with high purity of the final product. nih.govfrontiersin.org
The formation of the (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid structure relies on specific, well-documented reaction pathways that dictate the regioselectivity of the final product. The choice of starting naphthol derivative is crucial for obtaining the desired benzo[h] isomer. jmchemsci.comresearchgate.net
Knoevenagel Condensation: This is a widely used method for forming the benzocoumarin ring system. jmchemsci.com The synthesis of benzo[h]coumarin derivatives specifically starts with 1-hydroxy-2-naphthaldehyde. researchgate.netresearchgate.net This aldehyde undergoes a Knoevenagel condensation with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, typically catalyzed by a weak base like piperidine. jmchemsci.com The reaction proceeds through an initial condensation to form a vinyl intermediate, which then undergoes an intramolecular cyclization (lactonization) by the attack of the hydroxyl group onto the ester carbonyl, followed by dehydration to yield the stable aromatic benzocoumarin ring system. jmchemsci.com To obtain the final acetic acid moiety at the 4-position, subsequent hydrolysis of the resulting ester group would be necessary.
Pechmann Condensation: Another fundamental approach is the Pechmann condensation, which involves the reaction of a phenol (B47542) (in this case, 1-naphthol) with a β-keto ester or acid under acidic conditions. jmchemsci.com The mechanism begins with an initial trans-esterification, followed by a nucleophilic attack from the activated aromatic ring onto the carbonyl group, and finally, a dehydration step to form the pyrone ring. jmchemsci.com Appel first noted in 1935 that 1-naphthol compounds react more readily in Pechmann condensations than their 2-naphthol (B1666908) counterparts. jmchemsci.com
The table below summarizes the key starting materials and the resulting benzocoumarin isomers based on classical synthetic pathways.
| Starting Material | Reagent | Reaction Type | Resulting Isomer |
| 1-Hydroxy-2-naphthaldehyde | Diethyl malonate | Knoevenagel Condensation | Benzo[h]coumarin |
| 1-Naphthol | β-keto ester (e.g., Ethyl acetoacetate) | Pechmann Condensation | Benzo[h]coumarin |
| 2-Hydroxy-1-naphthaldehyde | Diethyl malonate | Knoevenagel Condensation | Benzo[f]coumarin |
| 2-Hydroxy-3-naphthaldehyde | Diethyl malonate | Knoevenagel Condensation | Benzo[g]coumarin |
Data sourced from multiple scientific reviews on benzocoumarin synthesis. jmchemsci.comresearchgate.net
Evaluation of Synthetic Efficiency and Purity Considerations
The efficiency of the synthesis of this compound is highly dependent on the chosen methodology. Multi-component reactions are generally favored for their superior efficiency, offering high yields and purity in a single operational step. nih.govfrontiersin.org This approach minimizes waste and simplifies the purification process.
Conventional methods like the Pechmann and Knoevenagel reactions are robust and well-understood, but may require harsher conditions or longer reaction times. jmchemsci.com The use of modern techniques such as microwave-assisted synthesis has been shown to significantly improve the efficiency of similar chromene syntheses, leading to higher yields and drastically reduced reaction times compared to conventional heating methods. mdpi.com For instance, a reaction that might take several hours under conventional reflux could potentially be completed in minutes using microwave irradiation. mdpi.com
Purity of the final product is a critical consideration. The one-pot nature of MCRs often leads to cleaner reaction profiles and simpler purification, sometimes requiring only recrystallization to obtain a highly pure product. frontiersin.org In classical condensation reactions, purification may involve column chromatography to remove unreacted starting materials or side products. The choice of catalyst and solvent system plays a significant role in both the reaction yield and the purity of the isolated benzocoumarin derivative. jmchemsci.com
The following table provides a comparative evaluation of different synthetic aspects.
| Synthetic Aspect | Multi-component Reaction | Knoevenagel/Pechmann (Conventional) | Knoevenagel/Pechmann (Microwave-Assisted) |
| Reaction Steps | One-pot | Multi-step potential (if hydrolysis is separate) | Multi-step potential (if hydrolysis is separate) |
| Typical Yield | Excellent nih.govfrontiersin.org | Good to Excellent jmchemsci.com | Excellent mdpi.com |
| Reaction Time | Short to Moderate frontiersin.org | Long (hours) mdpi.com | Very Short (minutes) mdpi.com |
| Purity | High, often requires minimal purification frontiersin.org | Variable, may require chromatography | High, often clean reactions |
| Conditions | Mild frontiersin.org | Can require acidic conditions or high temp jmchemsci.com | High temperature/pressure in a sealed vessel |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectral Analysis and Assignments
Specific FT-IR absorption frequencies and their corresponding vibrational assignments for (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid are not documented in the searched literature.
Fourier Transform Raman (FT-Raman) Spectral Analysis and Assignments
Specific FT-Raman shifts and their vibrational mode assignments for this compound could not be located in the available scientific resources.
Potential Energy Distribution (PED) Analysis for Vibrational Modes
A Potential Energy Distribution (PED) analysis, which provides a detailed assignment of vibrational modes, has not been reported for this compound.
Electronic Spectroscopy for Conjugation and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption maxima (λmax) and corresponding electronic transition data for this compound are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and structural assignments for this compound have not been published in the searched scientific databases.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the fused ring system and the acetic acid moiety. The chemical shifts are influenced by the electronic environment, including the deshielding effects of the carbonyl group and the aromatic rings.
The benzo[h]chromene core contains several aromatic protons. Based on data for related 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles, the protons on the naphthalene (B1677914) part of the molecule are expected to appear in the downfield region, typically between δ 7.4 and 8.5 ppm. ijcce.ac.ir The vinyl proton on the pyrone ring (H-3) in 4-substituted coumarins generally appears as a singlet. For instance, in (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives, this proton signal is observed around δ 6.25 ppm. mdpi.com In methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the vinylic proton appears at δ 5.31 ppm. nih.gov
The methylene (B1212753) protons (-CH₂-) of the acetic acid group are anticipated to resonate as a singlet. In derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, these protons typically appear between δ 3.72 and 4.25 ppm. mdpi.comresearchgate.net The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift, likely above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
|---|---|---|---|
| Aromatic-H (Benzo[h] fused ring) | 7.4 - 8.5 | Multiplets | Signals correspond to the protons on the naphthalene moiety, consistent with related benzo[h]chromene structures. ijcce.ac.ir |
| H-3 (Pyrone ring) | ~ 5.3 - 6.3 | Singlet | Vinylic proton at the 3-position, typical for 4-substituted coumarins. mdpi.comnih.gov |
| -CH₂- (Acetic acid) | ~ 3.7 - 4.3 | Singlet | Methylene protons adjacent to the coumarin (B35378) ring and the carboxylic acid group. mdpi.comresearchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The carbonyl carbon of the lactone (C-2) is expected to be significantly deshielded, with a chemical shift typically in the range of δ 160-165 ppm. ijcce.ac.irmdpi.com The carbonyl carbon of the acetic acid moiety would also appear in the downfield region, likely above δ 170 ppm.
The aromatic and vinylic carbons of the benzo[h]chromene skeleton are expected to resonate between δ 100 and 155 ppm. In related 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles, the carbon signals for the fused aromatic system are found in this range. ijcce.ac.ir For example, in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the quaternary carbons of the coumarin ring system appear at shifts such as δ 117.0 (C-4a), δ 152.9 (C-7), and δ 154.1 (C-8a). mdpi.com The methylene carbon of the acetic acid group is expected to have a chemical shift in the range of δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C=O (Lactone) | 160 - 165 | Carbonyl carbon of the α-pyrone ring, consistent with various coumarin derivatives. nih.govmdpi.com |
| C=O (Carboxylic Acid) | > 170 | Carbonyl carbon of the acetic acid side chain. |
| Aromatic/Vinylic Carbons | 100 - 155 | Carbons of the fused benzo[h]chromene ring system. ijcce.ac.irmdpi.com |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. Although a crystal structure for this compound has not been specifically reported, extensive crystallographic data on related coumarin derivatives allow for a detailed prediction of its solid-state characteristics. semanticscholar.orgnih.govdoaj.orgresearchgate.netresearchgate.net
Crystal System, Space Group, and Unit Cell Parameters
Coumarin derivatives crystallize in various crystal systems, with monoclinic and orthorhombic systems being common. For instance, 2-oxo-2H-chromen-3-yl acetate (B1210297) crystallizes in the orthorhombic space group Pbca. semanticscholar.org Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate crystallizes in the orthorhombic space group Pca2₁. nih.gov The specific crystal system and unit cell parameters for the title compound would depend on the molecular packing, which is influenced by intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state.
Table 3: Crystallographic Data for Representative Coumarin Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-oxo-2H-chromen-3-yl acetate | Orthorhombic | Pbca | semanticscholar.org |
| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Orthorhombic | Pca2₁ | nih.gov |
Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles
The geometric parameters of the benzo[h]chromene core are expected to be consistent with those observed in other coumarin structures. The C=O bond of the lactone will be short, typically around 1.20 Å. The C-O single bond within the lactone ring is generally around 1.37 Å. In the pyrone ring, there is a noticeable asymmetry in the C-C bond lengths, indicating partial localization of the double bonds. For example, in 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the C8=C9 bond length is 1.350 (3) Å, while the C9-C10 bond is 1.452 (4) Å, suggesting more double bond character in the former. researchgate.net The bond lengths and angles within the fused naphthalene ring system would exhibit typical aromatic character.
The acetic acid side chain will have C-C and C=O bond lengths characteristic of carboxylic acids. Torsion angles will define the orientation of the acetic acid group relative to the plane of the benzo[h]chromene ring system. This orientation will be influenced by crystal packing forces and potential intramolecular interactions. In related structures, the side chain is often tilted with respect to the coumarin ring system. researchgate.net
Analysis of Molecular Planarity and Conformation in the Crystal Lattice
The fused benzo[h]chromene ring system is expected to be nearly planar. In numerous crystallographic studies of coumarin derivatives, the fused ring system shows only very small deviations from planarity. semanticscholar.orgnih.govresearchgate.net For example, in 2-oxo-2H-chromen-3-yl acetate, the coumarin moiety is reported to be planar with a root-mean-square deviation of 0.037 Å. semanticscholar.org Similarly, in 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the chromen-2-one ring system is almost planar, with a maximum deviation from the mean plane of 0.030 (2) Å. researchgate.net
The conformation of the molecule will be largely determined by the dihedral angle between the plane of the benzo[h]chromene core and the plane of the carboxylic acid group. In the crystal lattice, this conformation is stabilized by intermolecular interactions. The planarity of the main ring system facilitates π–π stacking interactions between adjacent molecules, which is a common feature in the crystal packing of aromatic compounds and has been observed in various coumarin derivatives. doaj.orgresearchgate.netresearchgate.net The presence of the carboxylic acid group strongly suggests that C—H···O and O—H···O hydrogen bonds will play a significant role in stabilizing the three-dimensional crystal structure. researchgate.net
Computational Chemistry and Quantum Mechanical Studies of 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal computational tool in the investigation of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid. These calculations provide a robust framework for understanding the molecule's properties at the atomic level.
Geometry Optimization and Validation with Experimental Data
The initial step in the computational study involves the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, the bond lengths, bond angles, and dihedral angles are calculated. While specific experimental crystallographic data for this compound is not widely available for direct comparison, the calculated parameters for similar coumarin (B35378) derivatives show good agreement with experimentally determined structures. nih.govsemanticscholar.orgdoaj.orgnih.govnih.govnih.gov For instance, the planarity of the coumarin ring system is a characteristic feature that is well-reproduced in DFT calculations of related compounds. nih.gov
Theoretical calculations for coumarin derivatives often employ methods such as B3LYP with a suitable basis set like 6-311++G(d,p) to achieve a high degree of accuracy. semanticscholar.orgmdpi.com The optimized geometry serves as the foundation for all subsequent computational analyses.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. nih.gov
For coumarin derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution is key to understanding the charge transfer characteristics within the molecule. researchgate.netresearchgate.net The HOMO-LUMO energy gap for related coumarin compounds has been calculated to be in a range that suggests a stable yet reactive molecule, capable of participating in various chemical reactions. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Representative Coumarin Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap | 4.5 |
Note: Data is representative of similar coumarin structures and not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net
For coumarin derivatives, the MEP map typically shows the negative potential localized around the carbonyl oxygen atoms of the lactone and carboxylic acid groups, highlighting them as primary sites for electrophilic interactions. The hydrogen atoms, particularly the one on the carboxylic acid group, exhibit a positive potential. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high value of β indicates a strong NLO response.
Theoretical studies on various coumarin derivatives have shown that these compounds can possess significant NLO properties. rsc.org The presence of a π-conjugated system and donor-acceptor groups within the molecule can enhance the NLO response. DFT calculations are instrumental in predicting these properties and guiding the design of new NLO materials based on the coumarin scaffold. rsc.org
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to analyze the nature of chemical bonding in a molecule. They provide a visual representation of electron localization in the molecular space. These analyses can distinguish between covalent bonds, lone pairs, and core electrons.
In the context of coumarin derivatives, ELF and LOL studies can confirm the covalent nature of the bonds within the aromatic rings and the carbonyl groups. These investigations offer a deeper understanding of the electronic structure beyond the simple orbital model.
Theoretical Vibrational and NMR Spectroscopic Simulations
Computational simulations of vibrational and Nuclear Magnetic Resonance (NMR) spectra are powerful techniques for interpreting experimental spectroscopic data and confirming the molecular structure.
Theoretical vibrational frequencies can be calculated using DFT methods. mdpi.comnih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra. The assignments of the vibrational modes, such as the characteristic C=O stretching of the lactone and carboxylic acid groups, C=C stretching of the aromatic rings, and O-H stretching, can be made with high confidence. mdpi.com For coumarin derivatives, the carbonyl stretching vibrations are typically observed in the region of 1600-1800 cm⁻¹. mdpi.commdpi.com
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed. semanticscholar.orgmdpi.com These theoretical spectra can be compared with experimental NMR data to aid in the structural elucidation of the compound. The calculated chemical shifts are generally in good agreement with experimental values, providing a reliable method for structure verification. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Comparison of Calculated and Experimental Spectra
A crucial aspect of validating computational models is the comparison of theoretically calculated spectra with experimentally obtained data. This correlation helps in the accurate assignment of spectral features and confirms the optimized molecular geometry. For this compound, this would typically involve FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy.
Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). The calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical model. The calculated spectra are then compared with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the vibrational modes of the molecule, such as the stretching and bending of the C=O, C-O, C=C, and O-H bonds.
Illustrative Data Table for Vibrational Frequencies The following table is an example of how calculated and experimental vibrational data would be presented. The values are hypothetical and for illustrative purposes only.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) (Scaled) | Assignment |
| ν(O-H) | ~3400 | ~3450 | Carboxylic acid O-H stretch |
| ν(C=O) | ~1720 | ~1725 | Lactone C=O stretch |
| ν(C=O) | ~1700 | ~1705 | Carboxylic acid C=O stretch |
| ν(C=C) | ~1610 | ~1615 | Aromatic C=C stretch |
| δ(C-H) | ~1450 | ~1455 | C-H bending |
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculated values are then compared with the experimental UV-Vis spectrum, typically recorded in various solvents to study solvatochromic effects. This analysis provides insights into the electronic transitions, such as π→π* and n→π*, within the molecule.
NMR Spectra (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. The calculated chemical shifts are referenced to a standard (e.g., Tetramethylsilane - TMS) and compared with the experimental NMR data. A good correlation between the calculated and experimental chemical shifts confirms the molecular structure in solution.
Conformational Analysis and Potential Energy Surfaces (PES)
The acetic acid side chain at the 4-position of the benzo[h]chromen-2-one core introduces conformational flexibility. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending the molecule's reactivity and biological activity.
A conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the corresponding energy. This is often done through a relaxed Potential Energy Surface (PES) scan using DFT. For this compound, the key dihedral angles to be scanned would be those involving the connection of the acetic acid group to the coumarin ring and the rotation around the C-C bond of the acetic acid moiety itself.
The PES scan reveals the low-energy conformers (local minima) and the transition states (saddle points) connecting them. The energy differences between the conformers indicate their relative populations at a given temperature. The results of such an analysis would identify the most stable three-dimensional structure of the molecule. For instance, it would determine the orientation of the carboxylic acid group relative to the fused ring system, and whether intramolecular hydrogen bonding plays a role in stabilizing certain conformations.
Illustrative Data Table for Conformational Analysis The following table is a hypothetical representation of the results from a PES scan, showing the relative energies of different conformers.
| Conformer | Dihedral Angle (τ) [C3-C4-Cα-Cβ] | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° | 0.00 |
| B | 60° | 2.5 |
| C | -60° | 2.5 |
This type of analysis would show that the conformer with the acetic acid side chain oriented away from the benzo ring is the most stable. The energy barriers between these conformers, determined from the transition states on the PES, would provide information about the flexibility of the molecule at room temperature.
Reactivity Profiles and Mechanistic Pathways of 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Investigation of Reaction Mechanisms and Transition States
The reactivity of chromene derivatives, including the benzo[h]chromene scaffold, is governed by several potential mechanistic pathways. The synthesis of the core 2H/4H-chromene ring often involves multicomponent reactions that can proceed through different mechanisms depending on the catalysts and substrates used. frontiersin.org
One plausible pathway for the formation of related chromene structures involves a sequence initiated by a Michael addition. frontiersin.org For instance, in base-catalyzed syntheses, a nucleophile is generated, which then attacks an electrophilic center. This is followed by an intramolecular cyclization and dehydration to form the final chromene ring. In the context of 2-amino-4H-chromenes, the reaction of an aldehyde, a nitrile, and a C-H activated acidic molecule can be catalyzed by an organo-base. The mechanism involves the formation of a phenoxide anion and a malononitrile (B47326) nucleophile, which subsequently react to build the chromene ring system. frontiersin.org
Another relevant mechanism is the intramolecular Rauhut–Currier reaction. Studies on related systems show that the regioselectivity of the cyclization to form either 2H- or 4H-chromenes can be dependent on the substituents. For example, when an ethoxy group is present at a key position, the formation of 2H-chromenes is favored. acs.org The reaction is catalyzed by nucleophiles like lithium selenolates. The mechanism involves the nucleophile attacking one of the activated double bonds in the precursor molecule, leading to the formation of an enolate. This enolate then undergoes an intramolecular cyclization to form the chromene ring. acs.org The transition states in these reactions are crucial in determining the product distribution, with factors like steric hindrance and electronic effects of the substituents playing a significant role.
The following table summarizes key aspects of proposed mechanisms for chromene synthesis, which provide a framework for understanding the reactivity of the (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid core.
| Reaction Type | Catalyst Type | Key Mechanistic Steps | Primary Product Type |
| Multicomponent Reaction | Organo-Base (e.g., 2-aminopyridine) | Generation of nucleophile, Michael addition, intramolecular cyclization, dehydration. | 4H-Chromenes frontiersin.org |
| Intramolecular Rauhut–Currier | Nucleophile (e.g., Lithium Selenolate) | Nucleophilic attack, enolate formation, intramolecular cyclization. | 2H- or 4H-Chromenes acs.org |
| Domino Reaction | Photocatalyst (Visible Light) | Michael addition, intramolecular aldol (B89426) condensation, oxidative aromatization, lactonization. | Benzocoumarins jmchemsci.com |
Acid-Base Chemistry of the Acetic Acid Moiety
The this compound molecule contains a carboxylic acid functional group, which dictates its acid-base chemistry. The acetic acid moiety (-CH₂COOH) is acidic due to the resonance stabilization of the corresponding carboxylate anion formed upon deprotonation. This allows the compound to participate in typical acid-base reactions.
The acidic proton of the carboxyl group can be readily abstracted by a base. This reactivity is fundamental to the synthesis of various derivatives. For instance, the carboxylic acid can be converted to its corresponding ester, such as a methyl ester. researchgate.net This ester can then undergo further reactions, such as treatment with hydrazine (B178648) hydrate (B1144303) to yield a hydrazide. researchgate.net This sequence of reactions highlights the ability of the carboxyl group to be derivatized, a process that begins with its inherent acidity.
Furthermore, the carboxylate anion, formed by deprotonating the acetic acid moiety, is an effective ligand for metal ions. It can act as a chelating agent, coordinating with metal centers. Studies on related coumarin-based acetic acids have shown that they can form stable complexes with metal ions like Zn(II) and Cu(II). researchgate.net In these complexes, the carboxylate group participates in chelation, demonstrating its ability to act as a Lewis base after deprotonation. researchgate.net The formation of these metal chelates is direct evidence of the acid-base properties of the acetic acid moiety.
Cyclization and Aromatization Processes in Benzocoumarins
The formation of the benzocoumarin core, such as that in this compound, is achieved through various cyclization and aromatization strategies. Benzocoumarins are typically synthesized using methods analogous to those for simpler coumarins, including the Pechmann reaction, Knoevenagel condensation, and metal-catalyzed cyclizations, often starting from naphthol or ortho-hydroxynaphthaldehyde derivatives. jmchemsci.com
One major pathway involves the reaction of naphthol compounds with β-keto esters in the presence of strong acids, which proceeds via electrophilic substitution followed by intramolecular cyclization. jmchemsci.com Alternatively, ortho-hydroxynaphthaldehydes can undergo a Knoevenagel condensation with malonic acid esters, which is then followed by an intramolecular cyclization to form the 2H-1-benzopyran-2-one moiety. jmchemsci.com The efficiency and regioselectivity of these cyclization reactions can be influenced by the positions of the hydroxyl and formyl groups on the starting naphthalene (B1677914) derivative. jmchemsci.com
Aromatization is a critical step in many synthetic routes, providing the thermodynamic driving force for the formation of the stable benzocoumarin system. beilstein-journals.org In some domino reactions designed for benzocoumarin synthesis, a key step is an oxidative aromatization. jmchemsci.com This process involves the conversion of a non-aromatic or partially saturated cyclic intermediate into a fully aromatic system, typically through the loss of hydrogen atoms or other small molecules. wikipedia.org This conversion from a non-aromatic precursor to an aromatic system is a defining feature of these reactions. wikipedia.orgresearchgate.net Metal-mediated cyclization is another powerful technique where catalysts, particularly palladium, are used to facilitate the C-H functionalization of naphthols, leading directly to the cyclized and aromatized benzocoumarin product. jmchemsci.com
The table below outlines common synthetic strategies for the formation of benzocoumarin rings.
| Starting Material | Key Reagent(s) | Core Reaction Type | Key Process |
| Naphthol Derivatives | β-keto esters, Strong Acid | Electrophilic Substitution | Intramolecular Cyclization jmchemsci.com |
| Ortho-hydroxynaphthaldehydes | Malonic Acid Esters | Knoevenagel Condensation | Intramolecular Cyclization jmchemsci.com |
| 2-Methyl-1,1'-biaryl | Visible Light Photocatalyst | Domino Reaction | Oxidative Aromatization jmchemsci.com |
| Naphthol and Alkynoates | Metal Catalyst (e.g., Palladium) | C-H Functionalization | Metal-Mediated Cyclization jmchemsci.com |
Derivatization Strategies and Analogue Synthesis Based on 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Chemical Transformations of the Acetic Acid Side Chain
The acetic acid moiety at the 4-position of the benzo[h]coumarin ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. While direct derivatization of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid is a logical synthetic route, much of the foundational work in this area has been established using the closely related (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid as a model system. The strategies developed for this analogue are readily applicable to the benzo[h]coumarin series.
A common initial step in the derivatization of the acetic acid side chain is its conversion to a more reactive intermediate, such as an ester. For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid can be esterified to its corresponding methyl ester in high yield. researchgate.net This ester can then serve as a precursor for the synthesis of a variety of amide and hydrazide derivatives.
One of the most widely employed transformations is the conversion of the ester to a hydrazide. Treatment of the methyl or ethyl ester of the parent coumarin (B35378) acetic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide. researchgate.netresearchgate.net This hydrazide is a key intermediate for the synthesis of a broad range of derivatives, including Schiff's bases and various heterocyclic systems. researchgate.net
The condensation of the acid hydrazide with various aromatic aldehydes furnishes the corresponding arylidene-hydrazides, also known as Schiff's bases. mdpi.com This reaction is typically carried out by refluxing the hydrazide and the aldehyde in an appropriate solvent, often with a catalytic amount of acid. mdpi.com A variety of substituted aromatic aldehydes can be used in this reaction, leading to a diverse library of Schiff's bases.
Furthermore, the hydrazide can be used to construct more complex heterocyclic structures. For example, cyclo-condensation of the hydrazide with pentane-2,4-dione yields a pyrazole (B372694) derivative, while reaction with carbon disulfide can lead to the formation of a mercapto-oxadiazole ring. researchgate.net Similarly, treatment with potassium isothiocyanate can be used to generate a mercapto-triazole moiety. researchgate.net
The synthesis of N-substituted amides is another important derivatization of the acetic acid side chain. These can be prepared by converting the carboxylic acid to its acid chloride, followed by reaction with a variety of primary or secondary amines. researchgate.net This approach allows for the introduction of a wide range of substituents, depending on the choice of the amine.
Below is a table summarizing some of the key transformations of the acetic acid side chain, based on the reactions of the analogous (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.
| Starting Material | Reagent(s) | Product |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | Methanol, Acid catalyst | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester researchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate | (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide researchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Aromatic aldehydes | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides mdpi.com |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Pentane-2,4-dione | 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one researchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Carbon disulfide, KOH | 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one researchgate.net |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Phenyl isothiocyanate | 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl-)-thiosemicarbazide researchgate.net |
Modification of the Benzocoumarin Ring System
The benzocoumarin ring system is an aromatic scaffold that can undergo a variety of chemical modifications, allowing for the fine-tuning of the electronic and steric properties of the molecule. Electrophilic substitution reactions are a common strategy for introducing new functional groups onto the aromatic rings of the benzocoumarin core.
Nitration of the coumarin ring system has been successfully achieved using a mixture of concentrated nitric and sulfuric acids. chemmethod.com The position of nitration can be influenced by the reaction conditions, such as temperature and reaction time. chemmethod.com For example, in 4,7-dimethylcoumarin, nitration can be directed to the 6- or 8-position by carefully controlling the temperature. chemmethod.com Similar regioselectivity can be expected for the benzo[h]coumarin system, although the specific directing effects of the fused benzene (B151609) ring would need to be considered. The introduction of a nitro group provides a handle for further transformations, such as reduction to an amino group, which can then be derivatized in numerous ways. chemmethod.com
Halogenation is another important electrophilic substitution reaction that can be performed on the coumarin nucleus. Bromination of 3-bromoacetylcoumarins with liquid bromine has been shown to result in the formation of 3-ω-dibromoacetylcoumarins, where the substitution occurs on the active methylene (B1212753) group of the acetyl side chain. While this is not a direct modification of the aromatic ring, it demonstrates the reactivity of the coumarin system towards electrophilic reagents. Direct halogenation of the benzocoumarin ring is also a feasible transformation, likely leading to substitution at the electron-rich positions of the aromatic system.
The reactivity of the coumarin ring towards electrophiles is influenced by the electron-donating nature of the pyrone oxygen, which activates the aromatic ring towards substitution. In the case of benzo[h]coumarin, the fused benzene ring will also influence the regioselectivity of electrophilic attack.
The following table provides examples of modifications to the coumarin ring system that could be applicable to the benzo[h]coumarin scaffold.
| Starting Material | Reagent(s) | Product Type |
| 4,7-dimethylcoumarin | Nitric acid, Sulfuric acid | 6-nitro- and 8-nitro-4,7-dimethylcoumarin chemmethod.com |
| 3-bromoacetylcoumarin | Nitric acid, Sulfuric acid | 3-ω-bromonitroacetylcoumarin |
| 3-bromoacetylcoumarin | Bromine | 3-ω-dibromoacetylcoumarin |
Development of Hybrid Molecular Architectures Incorporating the Benzocoumarin Core
A significant area of research in the derivatization of this compound and its analogues is the development of hybrid molecules. This strategy involves the fusion or linking of the benzocoumarin core with other heterocyclic systems, with the aim of creating novel molecular architectures with unique properties.
One approach to the synthesis of such hybrids is to use a precursor like 3-acetyl-2H-benzo[h]chromen-2-one as a starting material. ajol.inforesearchgate.net This compound can be condensed with various reagents to build a wide range of heterocyclic rings attached to the 3-position of the benzocoumarin nucleus. For example, reaction with substituted chalcones, followed by cyclization with reagents such as thiourea, guanidine, or phenyl hydrazine, can lead to the formation of pyrimidine (B1678525) and pyrazole-fused benzo[h]coumarins. ajol.inforesearchgate.net
Similarly, reaction of these chalcone (B49325) intermediates with other binucleophiles can lead to the formation of seven-membered heterocyclic rings, such as diazepines and oxazepines, fused to the benzocoumarin core. ajol.inforesearchgate.net The use of hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives, while oxidation with hydrogen peroxide can yield epoxide-containing hybrids. ajol.inforesearchgate.net
Another strategy for the synthesis of hybrid molecules involves the use of 3-aminocoumarin (B156225) as a key intermediate. This compound can be condensed with various carbonyl compounds or other electrophiles to construct a variety of fused heterocyclic systems. For example, the synthesis of coumarin-benzimidazole hybrids has been reported, where the benzimidazole (B57391) moiety is attached to the coumarin nucleus. nih.gov
The development of these hybrid molecular architectures is a testament to the versatility of the benzocoumarin scaffold as a building block in organic synthesis. The ability to fuse or link this core with a wide variety of other heterocyclic systems opens up a vast chemical space for the design and synthesis of novel compounds.
The table below showcases some of the hybrid molecular architectures that have been synthesized from benzo[h]coumarin precursors. ajol.info
| Benzocoumarin Precursor | Reagent(s) | Hybrid Heterocyclic System |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Thiourea / Guanidine | Pyrimidine |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Phenyl hydrazine | Pyrazole |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Thiosemicarbazide | Pyrazole-1-carbothioamide |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Benzene-1,2-diamine | Diazepine |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | 2-aminophenol | Oxazepine |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Hydroxylamine hydrochloride | Isoxazole |
| 3-acetyl-2H-benzo[h]chromen-2-one derived chalcones | Hydrogen peroxide | Epoxide |
Structure-Reactivity Relationships in Synthesized Analogues
The systematic derivatization of the this compound scaffold allows for the investigation of structure-reactivity relationships. By introducing different functional groups at various positions on the molecule, it is possible to modulate its electronic and steric properties, which in turn influences its chemical reactivity.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the chemical reactivity of coumarin derivatives. asrjetsjournal.orgasrjetsjournal.org These studies calculate global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. asrjetsjournal.orgasrjetsjournal.org The HOMO-LUMO gap is a particularly important parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. asrjetsjournal.org For example, in a series of substituted coumarins, the introduction of a nitro group was found to significantly lower the HOMO-LUMO gap, suggesting that this derivative would be the most reactive. asrjetsjournal.org
The positions of electrophilic and nucleophilic attack can also be predicted using computational methods, such as Hirschfield population analysis. asrjetsjournal.org These analyses can identify the most electron-rich and electron-poor sites in the molecule, providing insights into its reactivity towards different reagents. For instance, in some coumarin derivatives, the primary electrophilic and nucleophilic sites are located on the carbon atoms of the coumarin ring system. asrjetsjournal.org
In a practical sense, the structure of the synthesized analogues has a direct impact on their reactivity in various chemical transformations. For example, the presence of electron-donating or electron-withdrawing groups on the benzocoumarin ring will influence the rate and regioselectivity of electrophilic substitution reactions. Electron-donating groups are expected to increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will have the opposite effect.
The nature of the substituent at the 4-position of the coumarin ring has also been shown to be important for its reactivity. The reactivity of the coumarin core is mainly investigated at the C-3 and C-4 positions of the pyranone ring. nih.gov The presence of different substituents at these positions can influence the course of subsequent reactions.
While much of the research on structure-property relationships of benzo[h]coumarin derivatives has focused on their biological activity, these studies can also provide indirect information about their chemical reactivity. For example, the interaction of these molecules with biological targets is often governed by the same electronic and steric factors that determine their chemical reactivity. A study on the antitumor activities of a series of novel 4H-benzo[h]chromenes highlighted that the lipophilicity of the substituents at the 2- and 3-positions, as well as the nature of fused rings at these positions, significantly affected their biological activity. This suggests that these structural features also play a crucial role in the non-covalent interactions that underpin their chemical reactivity.
The following table summarizes key structure-reactivity relationships observed in coumarin and benzo[h]coumarin analogues.
| Structural Feature | Influence on Reactivity |
| Electron-withdrawing groups (e.g., -NO2) on the aromatic ring | Decreases HOMO-LUMO gap, increases overall reactivity. asrjetsjournal.org |
| Electron-donating groups on the aromatic ring | Increases electron density, enhances reactivity towards electrophiles. |
| Substituents at the C-3 and C-4 positions | Modulates the reactivity of the pyrone ring towards various reagents. nih.gov |
| Lipophilicity of substituents | Affects intermolecular interactions and can influence reaction rates in different solvent systems. |
| Fused heterocyclic rings | Can alter the electronic distribution and steric accessibility of the benzocoumarin core, thereby modifying its reactivity. |
Intermolecular Interactions and Crystal Engineering of 2 Oxo 2h Benzo H Chromen 4 Yl Acetic Acid
Hydrogen Bonding Motifs and Networks
The crystal structure of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid is characterized by a robust network of hydrogen bonds, which are the primary drivers of its molecular recognition and assembly in the solid state. akjournals.comacs.orgnih.gov
The dominant intermolecular interaction in the crystal lattice is a strong O—H⋯O hydrogen bond. akjournals.comacs.orgnih.gov This interaction occurs between the carboxylic acid proton (the donor) and the exocyclic carbonyl oxygen atom of the benzo[h]chromen-2-one fused-ring system of an adjacent molecule (the acceptor). akjournals.comacs.org This primary hydrogen bond is responsible for linking the molecules into infinite chains. akjournals.comacs.orgnih.gov
Further consolidating the crystal packing is a very weak C—H⋯O hydrogen bond. akjournals.comacs.orgnih.gov In this interaction, a methylene (B1212753) hydrogen atom from the acetic acid side chain acts as the donor, while the same exocyclic carbonyl oxygen atom that participates in the O—H⋯O bond serves as the acceptor. akjournals.comacs.org The synergistic effect of these O—H⋯O and C—H⋯O interactions creates a stable and well-defined supramolecular structure. akjournals.comacs.org
| Donor | Hydrogen | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| O1 | H1 | O4 | 0.82 | 1.81 | 2.629(3) | 172 | x+1/2, -y+3/2, -z+1 |
| C14 | H14A | O4 | 0.97 | 2.58 | 3.488(4) | 156 | x+1/2, y+1/2, z |
Supramolecular Assembly and Crystal Packing Architecture
The interplay of the hydrogen bonding motifs described above leads to a well-ordered three-dimensional supramolecular architecture.
The primary O—H⋯O hydrogen bonds generate a C(8) chain motif extending along the nih.gov crystallographic direction. akjournals.comacs.orgnih.gov This catemeric arrangement is a key feature of the crystal engineering of this compound. The subsequent consolidation of these chains by the weaker C—H⋯O interactions results in the formation of undulating layers that are parallel to the (001) plane. akjournals.comacs.orgnih.gov This layered arrangement is a direct consequence of the directionality and strength of the hydrogen bonds.
Influence of Intermolecular Forces on Macroscopic Properties
The network of intermolecular forces present in the crystal lattice of this compound has a direct and significant impact on its macroscopic physical properties. The strong O—H⋯O hydrogen bonds, which form robust C(8) chains, are the most influential interactions determining these characteristics. akjournals.comacs.org
A key property influenced by these strong intermolecular forces is the melting point. The melting point of this compound has been reported to be 463 K. This relatively high melting point can be attributed to the substantial energy required to overcome the strong and extensive network of hydrogen bonds that hold the molecules together in the crystalline state. The energy needed to disrupt the C(8) chains and subsequent layers is considerable, leading to a high thermal stability of the crystal lattice.
Furthermore, the solubility of the compound is also governed by these intermolecular interactions. For dissolution to occur, the intermolecular forces between the solute molecules must be overcome and replaced by interactions with the solvent molecules. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl and ether oxygens) suggests that solubility would be favored in polar, protic solvents that can effectively compete in hydrogen bonding. Conversely, in non-polar solvents, the strong self-association of the molecules via hydrogen bonding would likely lead to lower solubility.
The planarity of the fused-ring system, with an r.m.s. deviation of 0.031 Å, also contributes to efficient crystal packing, which, in conjunction with the hydrogen bonding network, impacts the density and stability of the crystal. akjournals.comacs.orgnih.gov
| Property | Observation | Likely Influence of Intermolecular Forces |
| Melting Point | 463 K | The strong O—H⋯O hydrogen bonds forming C(8) chains require significant thermal energy to be disrupted, leading to a high melting point. |
| Solubility | - | The presence of strong hydrogen bonding suggests preferential solubility in polar, protic solvents that can interact with the hydrogen bond donor and acceptor sites. |
Q & A
Basic Research Questions
Q. What are the crystallographic characteristics of (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid?
- Answer : The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 13.4231 Å, b = 8.9892 Å, c = 18.8407 Å, and Z = 7. The fused-ring system is nearly planar (RMS deviation = 0.031 Å), and the side-chain torsion angle (Car–C–CO) is 134.4°. Hydrogen bonding between carboxylic acid groups forms [100]-directed chains, stabilized by O–H⋯O interactions . X-ray diffraction data collected using a Bruker Kappa APEXII CCD diffractometer (λ = 0.71073 Å) revealed an R factor of 0.044, validated via SHELXL refinement .
Q. What synthetic routes are employed to prepare this compound?
- Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous coumarin-acetic acid derivatives are synthesized via:
- Knoevenagel condensation : Coupling of substituted salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives).
- Cyclization : Acid- or base-catalyzed ring closure of pre-functionalized precursors.
Post-synthetic modifications often involve esterification or alkylation of the acetic acid moiety. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions, as seen in related chromene derivatives .
Q. How is the compound’s purity assessed in laboratory settings?
- Answer : Purity is typically verified using:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm).
- Melting Point Analysis : Sharp melting points indicate high crystallinity.
- Spectroscopic Methods : H/C NMR to confirm proton environments and absence of impurities. For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen-bonding interpretations across crystallographic studies?
- Answer : Contradictions may arise from polymorphic variations or solvent inclusion. To address this:
- Variable-Temperature XRD : Assess thermal stability of hydrogen-bonding networks.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O) using software like CrystalExplorer.
- Comparative DFT Calculations : Simulate hydrogen-bond strengths under different crystal packing scenarios. Evidence from related coumarins shows that planar fused-ring systems favor consistent O–H⋯O motifs .
Q. What methodological considerations are critical for refining crystal structures using SHELX software?
- Answer : Key steps include:
- Data Scaling : Apply multi-scan absorption corrections (e.g., SADABS) to mitigate intensity variations.
- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
- Hydrogen Bond Restraints : Use DFIX or DANG commands to stabilize O–H⋯O geometries.
SHELXL’s robust least-squares algorithms minimize R values, but manual validation of residual electron density maps is essential to avoid overfitting .
Q. What strategies evaluate the compound’s potential as a kinase inhibitor?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). The acetic acid side chain may chelate Mg ions critical for kinase activity.
- Enzyme Assays : Measure IC values via fluorescence-based ADP-Glo™ kinase assays.
- Structure-Activity Relationship (SAR) : Modify the chromenone core (e.g., halogenation at position 3) and compare inhibitory potency. Similar coumarin derivatives show enhanced activity with electron-withdrawing substituents .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s planarity in different studies?
- Answer : Discrepancies may stem from crystallographic resolution or solvent effects.
- High-Resolution XRD : Re-determine the structure with data extending to ≤0.8 Å resolution.
- Torsion Angle Analysis : Compare side-chain conformations across studies. The planar fused ring (RMSD = 0.031 Å) is consistent, but side-chain flexibility (torsion angle ~134°) may vary with crystallization conditions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
